molecular formula C17H16N2O4 B12156040 Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 300571-17-9

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12156040
CAS No.: 300571-17-9
M. Wt: 312.32 g/mol
InChI Key: QMEOVZJDOROKDD-UHFFFAOYSA-N
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Description

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a hydroxynaphthyl substituent at the 4-position of the pyrimidine ring. DHPMs are known for their diverse pharmacological activities, including antitumor, antibacterial, and enzyme inhibitory properties.

Properties

CAS No.

300571-17-9

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N2O4/c1-9-13(16(21)23-2)15(19-17(22)18-9)14-11-6-4-3-5-10(11)7-8-12(14)20/h3-8,15,20H,1-2H3,(H2,18,19,22)

InChI Key

QMEOVZJDOROKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC3=CC=CC=C32)O)C(=O)OC

solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of β-naphthol, an aldehyde, and a β-keto ester in the presence of a catalyst such as ammonium acetate . This reaction is carried out under reflux conditions, often in ethanol or another suitable solvent, and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as magnesium hydrogen sulfate or other heterogeneous catalysts can be employed to facilitate the reaction under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, while the tetrahydropyrimidine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications at the 4-Position

The 4-position substituent critically influences electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Key Properties/Activities Reference ID
Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Hydroxynaphthalen-1-yl C₁₈H₁₆N₂O₄ Moderate thymidine phosphorylase inhibition (IC₅₀: 396.7 ± 1.5 µM); antitumor activity linked to π-π stacking and hydrogen bonding .
Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Methylthiophen-2-yl C₁₃H₁₄N₂O₃S Higher inhibition (IC₅₀: 322.6 ± 1.6 µM) against thymidine phosphorylase; sulfur enhances electronic interactions .
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl C₁₅H₁₈N₂O₄ 75% enzyme inhibition at 100 µM; ethoxy group improves lipophilicity but reduces polarity compared to hydroxynaphthyl .
Methyl 4-(3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Nitrophenyl C₁₃H₁₃N₃O₅ Strong electron-withdrawing nitro group enhances binding to cytochrome c oxidase (IC₅₀: 389.2 ± 6.2 µM) .
Methyl 6-methyl-4-(naphthalen-1-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Naphthalen-1-yl (thioxo group) C₁₇H₁₆N₂O₂S Thioxo substitution increases hydrogen-bond acceptor capacity; antibacterial activity reported .

Biological Activity

Methyl 4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines, which are known for various biological activities. Its structure can be represented as follows:

C16H15N1O3\text{C}_{16}\text{H}_{15}\text{N}_1\text{O}_3

This structure features a naphthalene moiety, contributing to its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, a study reported that related compounds demonstrated antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Pathogen Type Activity Reference
BacteriaInhibitory
FungiInhibitory

Anticancer Potential

Several studies have highlighted the anticancer potential of tetrahydropyrimidine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example, it was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

The proposed mechanisms of action for the anticancer effects include:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest : Inhibition of key cell cycle regulators.
  • Inhibition of Angiogenesis : Suppression of factors that promote blood vessel formation in tumors.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The compound was tested using standard agar diffusion methods and showed zones of inhibition comparable to established antibiotics.

Study 2: Anticancer Activity

In a series of experiments involving human breast cancer cell lines (MCF-7), the compound exhibited IC50 values in the low micromolar range. The treatment led to a marked increase in apoptotic cells as evidenced by flow cytometry analysis .

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